![molecular formula C12H13BrO B1277748 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 5896-66-2](/img/structure/B1277748.png)
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Overview
Description
The compound "2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one" is a brominated ketone derivative of tetrahydronaphthalene. It is characterized by the presence of a bromine atom and a ketone functional group attached to a tetrahydronaphthalene scaffold. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of dihydronaphthalene scaffolds can be achieved through a Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids, as demonstrated in one study . This process involves a formal [2 + 2 + 2] cycloaddition and establishes a direct reductive elimination mechanism to form an aryl-C(sp^3) bond. Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing insights into their conformation. For instance, the crystal structure of a similar compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, shows a half-chair conformation with specific orientations for the methyl and acetyl groups . This information could be extrapolated to predict the conformational preferences of the compound .
Chemical Reactions Analysis
The reactivity of tetrahydronaphthalene derivatives in bromination reactions has been explored. Quantum chemical studies and experimental results confirm the regioselectivity of bromination on such compounds, particularly at the alicyclic and aromatic fragments . Additionally, reductive debromination methods have been developed for 1,2-bis(bromomethyl)arenes, which could be relevant for modifying the brominated side chain of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene and its mixtures with other compounds have been investigated. For example, the enthalpies of mixing of tetrahydronaphthalene with various alkanes have been measured, providing insights into the thermodynamic behavior of such mixtures . These findings could be useful in understanding the solubility and interaction of the compound with different solvents or reactants.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chrysenes and Other Compounds : This compound is utilized in the synthesis of various aromatic compounds. For instance, it has been employed in the palladium(0) coupling and electrocyclic ring closure sequence for synthesizing chrysenes, demonstrating its versatility in organic synthesis (Gilchrist & Summersell, 1988).
Electrophilic Addition Reactions : The compound plays a role in the electrophilic addition of olefins, showcasing its reactivity in various chemical reactions, which can be significant for synthesizing diverse organic structures (Sarel, Felzenstein & Weisz, 1982).
Biocatalysis and Pharmaceutical Synthesis
Asymmetric Synthesis of β-Adrenergic Receptor Blockers : It serves as a precursor in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blockers. This highlights its importance in pharmaceutical synthesis, particularly in the production of enantiomerically pure forms of these blockers (Taşdemir, Kalay, Dertli & Şahin, 2020).
Optimization in Biocatalytic Reactions : The compound is used in studies focusing on optimizing conditions for asymmetric biocatalytic reactions, underscoring its role in enhancing efficiency in pharmaceutical synthesis (Özdemir & Şahin, 2022).
Molecular Structure Analysis
- Crystal Structure Studies : Research on its crystal structure provides insights into molecular conformations, which is crucial for understanding its chemical behavior and potential applications in various domains (Massy-Westropp, Tiekink & Tippett, 1993).
Advanced Organic Chemistry Applications
Role in Synthesizing Novel Compounds : This compound is instrumental in the synthesis of new chiral synthons and organic compounds, which could have implications in medicinal chemistry and material science (Hudlický, Endoma & Butora, 1996).
Photoreaction and Radical Cyclization : It is involved in photoreactions and radical cyclization processes, indicating its potential in photochemistry and the synthesis of complex organic molecules (Hasegawa, 1997).
Contribution to Antiviral Research
- Antiviral Agent Synthesis : Research has shown its application in synthesizing compounds with antiviral activities, thus contributing to the development of new therapeutic agents (Mohamed, Flefel, Amr & Abd El-Shafy, 2010).
Safety and Hazards
This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has a GHS05 safety symbol, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, indicating that protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSNVNABYKOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428560 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5896-66-2 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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